molecular formula C13H16N2O B599388 N-Isobutyl-1H-indole-5-carboxamide CAS No. 104447-76-9

N-Isobutyl-1H-indole-5-carboxamide

Cat. No.: B599388
CAS No.: 104447-76-9
M. Wt: 216.284
InChI Key: JYZWGEKNMDXOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Isobutyl-1H-indole-5-carboxamide” is a synthetic psychoactive substance that has gained attention due to its potent hallucinogenic effects. It is also known as “NBOMe” and has the molecular formula C13H16N2O . It is a p38α MAPK-selective inhibitor .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a focus of many researchers . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 216.28 . It has a melting point of 159-163 °C, a boiling point of 457.6±18.0 °C (Predicted), and a density of 1.328±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including derivatives like N-Isobutyl-1H-indole-5-carboxamide, are essential in organic chemistry and pharmaceutical research due to their structural diversity and complex biological activities. A comprehensive review of indole synthesis methods has provided a classification system for these methods, highlighting the versatility of indoles in chemical synthesis and their potential applications in drug development and other areas (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities

Indole derivatives are prominent in medicinal chemistry, exhibiting a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic effects, among others. The structural core of indole is pivotal in the development of new therapeutic agents, with research continuously exploring new derivatives for enhanced biological efficacy (Kaur et al., 2019; Ali et al., 2013).

Antiviral Agents

The indole scaffold is particularly noted for its application in antiviral drug discovery. Several indole-containing compounds have been developed as effective antiviral agents, showcasing the importance of indole derivatives in combating viral infections. This underscores the potential of this compound and similar compounds in antiviral research (Zhang et al., 2014).

Chemoprotective Agent in Cancer

Indole-3-carbinol (I3C) and its derivatives have been explored for their chemoprotective properties, particularly in breast and prostate cancer. While I3C is a specific compound within the indole family, the research highlights the broader potential of indole derivatives, including this compound, in cancer prevention and therapy (Bradlow, 2008).

Mechanism of Action

Mode of Action

The compound likely exerts its effects through interactions with receptors or enzymes. For instance:

Properties

IUPAC Name

N-(2-methylpropyl)-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9(2)8-15-13(16)11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWGEKNMDXOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708142
Record name N-(2-Methylpropyl)-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104447-76-9
Record name N-(2-Methylpropyl)-1H-indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104447-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpropyl)-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.